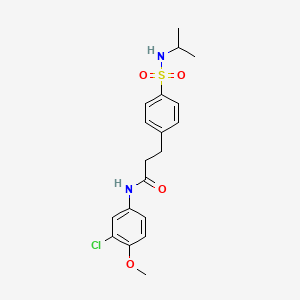
N-(3-chloro-4-methoxyphenyl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-methoxyphenyl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide, also known as CI-994, is a small molecule histone deacetylase (HDAC) inhibitor. HDACs are enzymes that play a crucial role in the regulation of gene expression by removing acetyl groups from histones, which results in the tightening of chromatin and repression of gene transcription. Inhibition of HDACs can lead to the re-expression of silenced genes, making HDAC inhibitors a promising class of drugs for the treatment of cancer, neurodegenerative diseases, and other disorders.
Mécanisme D'action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide involves the inhibition of HDACs, which results in the accumulation of acetylated histones and the re-expression of silenced genes. This leads to cell cycle arrest, apoptosis, and differentiation of cancer cells. Furthermore, HDAC inhibition can also affect the acetylation status of non-histone proteins, such as transcription factors and chaperones, which can further contribute to the anti-cancer effects of N-(3-chloro-4-methoxyphenyl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide.
Biochemical and Physiological Effects
In addition to its anti-cancer effects, N-(3-chloro-4-methoxyphenyl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide has been shown to have other biochemical and physiological effects. It has been found to inhibit the proliferation of vascular smooth muscle cells, which could have implications for the treatment of cardiovascular diseases. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(3-chloro-4-methoxyphenyl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide in lab experiments is its specificity for HDACs, which allows for the selective inhibition of these enzymes without affecting other cellular processes. However, one limitation of using N-(3-chloro-4-methoxyphenyl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide is its relatively low potency compared to other HDAC inhibitors, which may require higher concentrations to achieve the desired effects.
Orientations Futures
There are several future directions for the research and development of N-(3-chloro-4-methoxyphenyl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide and other HDAC inhibitors. One area of focus is the identification of biomarkers that can predict the response of cancer cells to HDAC inhibition, which could lead to more personalized treatment strategies. Another area of interest is the combination of HDAC inhibitors with other targeted therapies, such as immune checkpoint inhibitors, to enhance their effectiveness. Additionally, there is ongoing research into the development of more potent and selective HDAC inhibitors with fewer side effects.
Méthodes De Synthèse
N-(3-chloro-4-methoxyphenyl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide can be synthesized using a multistep process starting from 3-chloro-4-methoxyaniline. The first step involves the reaction of 3-chloro-4-methoxyaniline with 4-isopropylsulfamoylbenzoyl chloride to form N-(3-chloro-4-methoxyphenyl)-4-(N-isopropylsulfamoyl)benzamide. This intermediate is then reacted with 3-bromopropionyl chloride to form N-(3-chloro-4-methoxyphenyl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide, which is the final product.
Applications De Recherche Scientifique
N-(3-chloro-4-methoxyphenyl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide has been extensively studied for its potential therapeutic applications, particularly in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, lung, and colon cancer cells. In addition, it has been found to enhance the effectiveness of other anticancer agents, such as radiation and chemotherapy.
Propriétés
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-3-[4-(propan-2-ylsulfamoyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O4S/c1-13(2)22-27(24,25)16-8-4-14(5-9-16)6-11-19(23)21-15-7-10-18(26-3)17(20)12-15/h4-5,7-10,12-13,22H,6,11H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBNSYXQUCLPGBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC2=CC(=C(C=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methoxyphenyl)-3-[4-(propan-2-ylsulfamoyl)phenyl]propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,5-dimethylphenyl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7694065.png)

![N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzamide](/img/structure/B7694074.png)
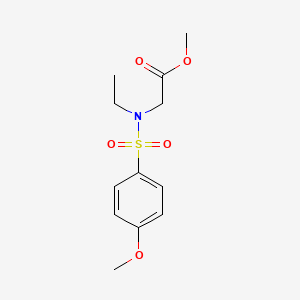
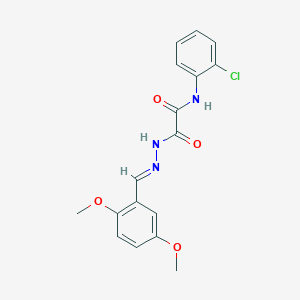
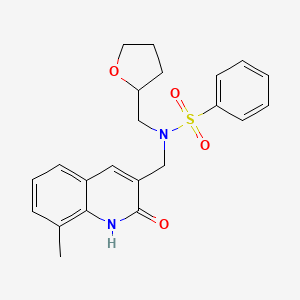

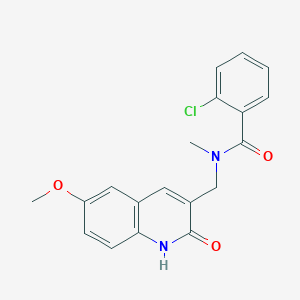

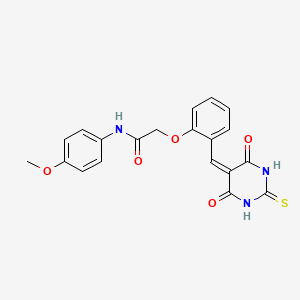

![5-[(2,6-dimethylphenyl)sulfamoyl]-N-ethyl-2-methylbenzamide](/img/structure/B7694144.png)
![N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7694164.png)
![3-(3-methoxyphenyl)-5-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7694172.png)